5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidin-7-one core with a methoxymethyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. This scaffold is part of a broader class of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which are extensively studied for their pharmacological and material science applications . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the methoxymethyl substituent may improve solubility and bioavailability .
Properties
Molecular Formula |
C8H7F3N4O2 |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H7F3N4O2/c1-17-3-4-2-5(16)15-7(12-4)13-6(14-15)8(9,10)11/h2H,3H2,1H3,(H,12,13,14) |
InChI Key |
MJIRNMSGGRTZIZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Nucleophilic Substitution
Chlorination of methyl or methylene groups on the pyrimidinone ring enables subsequent nucleophilic substitution. For instance, 5-chloromethyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one can be synthesized by treating a methyl-substituted precursor with chlorine gas in acetic acid. This intermediate undergoes substitution with sodium methoxide to introduce the methoxymethyl group:
This method, adapted from the chlorination of 5,7-dimethyltriazolo[1,5-a]pyrimidine, achieves yields of 75–88% for analogous substitutions. The trifluoromethyl group at position 2 is typically introduced via cyclization with trifluoromethyl-containing reagents, such as 1,1,1-trifluoro-2,4-pentanedione.
Reductive Alkylation
Zinc-copper-mediated reduction of dichloro intermediates provides a pathway to dihydro derivatives, which can be further functionalized. For example, reducing 5,7-dichloro-2-trifluoromethyl-triazolo[1,5-a]pyrimidine with Zn-Cu in tetrahydrofuran yields a dihydro intermediate susceptible to alkylation. Methoxymethylation via Mitsunobu reaction or alkyl halide coupling could then install the target substituent.
Direct Cyclization with Methoxymethyl-Containing Reagents
Using 2-methoxymethyl-1,3-diketones in cyclocondensation reactions offers a one-step route to the target compound. For instance, reacting 3-amino-1,2,4-triazole with 1-methoxymethyl-3-trifluoromethyl-1,3-diketone under acidic conditions forms the triazolo[1,5-a]pyrimidinone core with inherent methoxymethyl and trifluoromethyl groups. This approach, though less documented, aligns with the synthesis of 5-methyl analogues.
Comparative Analysis of Synthetic Routes
Post-cyclization modifications generally offer higher yields but require multi-step protocols. Direct cyclization simplifies synthesis but depends on precursor availability.
Optimization Challenges and Solutions
Regioselectivity in Cyclocondensation
The position of substituents on the triazolo[1,5-a]pyrimidinone ring is highly sensitive to the electronic and steric properties of the diketone. Using 1,1,1-trifluoro-2,4-pentanedione ensures trifluoromethyl incorporation at position 2, while methoxymethyl groups require sterically undemanding diketones.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-oxo group and chlorine substituents (if present in intermediates) enable nucleophilic displacement reactions:
-
Amine alkylation : Reacts with primary/secondary amines under reflux in acetonitrile or DMF to form substituted amino derivatives. For example, reaction with piperidine yields 7-piperidino analogs .
-
Phosphorylation : Treatment with phosphorus oxychloride (POCl₃) converts the 7-oxo group to a chloro substituent, forming 7-chloro intermediates critical for further functionalization .
Table 1: Nucleophilic substitution examples
Suzuki–Miyaura Cross-Coupling
The triazolopyrimidine core supports palladium-catalyzed coupling with aryl/heteroaryl boronic acids:
-
C5 arylation : Using XPhosPdG2/XPhos catalyst system, coupling occurs at the 5-position with diverse boronic acids (e.g., phenyl, thienyl) under microwave irradiation .
-
Regioselectivity : Electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity at the 5-position by polarizing the π-system .
Key conditions :
-
Solvent: Toluene/EtOH (3:1)
-
Catalyst: Pd(PPh₃)₄ or XPhosPdG2
-
Temperature: 80–100°C or microwave (150 W)
Hydrolysis and Ring-Opening Reactions
The 7-oxo group participates in hydrolytic transformations:
-
Acid-mediated hydrolysis : Under HCl (6 M), the pyrimidinone ring opens to form a diketone intermediate, which recyclizes under basic conditions .
-
Alkaline hydrolysis : NaOH (10%) selectively cleaves the triazole ring, yielding pyrimidine-2,4-dione derivatives .
Electrophilic Aromatic Substitution
The electron-rich triazole ring undergoes electrophilic substitution at the 3-position:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (3-nitro derivatives) .
-
Halogenation : Br₂ in CHCl₃ adds bromine at C3, forming 3-bromo intermediates for further coupling .
Functional Group Interconversion
-
Trifluoromethyl stability : The CF₃ group remains inert under most conditions but can be hydrolyzed to COOH using concentrated H₂SO₄/H₂O (1:1) at 120°C .
-
Methoxymethyl deprotection : BCl₃ in DCM cleaves the methoxymethyl group to a hydroxymethyl substituent .
Biological Activity-Driven Modifications
-
Antimalarial derivatives : Introduction of aminoalkyl side chains at C7 enhances binding to Plasmodium falciparum DHODH (IC₅₀: 0.023–20 µM) .
-
Anticancer analogs : C5 aryl groups (e.g., 2-methoxyphenyl) improve inhibitory activity against kinases like Bruton’s tyrosine kinase .
Table 2: Structure-activity relationship (SAR) highlights
| Modification Site | Functional Group | Biological Target | IC₅₀/Potency | Source |
|---|---|---|---|---|
| C7 | Piperidinyl | P. falciparum DHODH | 0.023 µM | |
| C5 | 2-Methoxyphenyl | Kinase inhibition | 71% inhibition | |
| C2 | Trifluoromethyl | Enzymatic stability | N/A |
Thermal and Oxidative Stability
Scientific Research Applications
Anti-Malarial Applications
Recent studies have highlighted the efficacy of triazolo[1,5-a]pyrimidine derivatives, including 5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, against Plasmodium falciparum, the causative agent of malaria.
Case Study Findings
In vitro assays demonstrated that several derivatives exhibited IC values ranging from 0.023 to 20 µM against P. falciparum. The most potent compounds showed selectivity indices (SI) as high as 18,478, indicating a promising therapeutic window for further development .
Anti-Cancer Applications
The compound has also been investigated for its potential anti-cancer properties. Research indicates that derivatives of triazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by targeting specific molecular pathways.
Targeted Mechanisms
One of the promising mechanisms involves the inhibition of Skp2, an oncogenic protein that regulates cell cycle progression and is often overexpressed in cancers. Compounds derived from this scaffold have shown effectiveness in preclinical models by inducing apoptosis in cancer cells.
Research Insights
In a study focusing on novel triazolo[1,5-a]pyrimidine derivatives, it was found that certain compounds could significantly reduce tumor growth in xenograft models, suggesting their utility as lead compounds for developing new anti-cancer agents .
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders such as anxiety and depression.
Pharmacological Effects
Research has indicated that triazolo derivatives can modulate neurotransmitter systems implicated in mood regulation. For example, compounds targeting NK-3 receptors have shown promise in preclinical studies for treating anxiety and depression .
Preclinical Studies
In animal models, these compounds demonstrated significant anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics. This positions them as potential candidates for further clinical evaluation .
Comparative Summary of Applications
Mechanism of Action
The mechanism of action of 5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared below based on substituent positions, physicochemical properties, and reported activities:
Table 1: Comparison of Triazolo[1,5-a]pyrimidin-7-one Derivatives
Key Observations
Trifluoromethyl vs. In contrast, methyl-substituted analogs (e.g., ) may exhibit reduced potency due to weaker electronic effects. Antimalarial studies showed that 2-trifluoromethyl derivatives are poor PfDHODH inhibitors, suggesting substituent positioning (e.g., at position 7) is critical for activity .
Methoxymethyl vs.
Biological Activity Trends :
- Triazolo[1,5-a]pyrimidin-7-ones with bulky aromatic substituents (e.g., 5-phenyl in ) show higher anti-tubercular activity, while smaller substituents (e.g., methyl) are less effective .
- SARS-CoV-2 Mpro inhibitors () highlight the scaffold’s versatility for antiviral applications, though substituent optimization is required for the target compound .
Biological Activity
5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the triazolo-pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the methoxymethyl and trifluoromethyl groups, contribute to its diverse pharmacological properties.
- Molecular Formula : C8H7F3N4O2
- Molecular Weight : 248.16 g/mol
- CAS Number : 198953-53-6
Synthesis
The synthesis of 5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves several key reactions that facilitate the construction of its complex molecular architecture. These synthetic pathways are crucial for producing various derivatives with modified biological activities .
Biological Activities
Research indicates that compounds within the triazolo-pyrimidine class exhibit a range of biological activities. The specific biological profile of 5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is still under investigation; however, insights can be drawn from related compounds.
Anticancer Activity
A study highlighted the anticancer potential of similar triazolo-pyrimidine derivatives. For instance, compounds were tested against human colon cancer cell lines (HCT-116 and HT-29), demonstrating significant antiproliferative effects . The mechanism involved the activation of apoptotic pathways through modulation of Bax and Bcl2 proteins.
Inhibition of Adenylyl Cyclase
Another research effort focused on a series of pyrimidinone analogues that displayed selective inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling and memory processes. Some derivatives exhibited low micromolar potency against AC1 without significant toxicity in cellular assays . This suggests that 5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one may also possess similar inhibitory properties worth exploring.
Case Studies and Research Findings
Several studies have focused on the biological activity of triazolo-pyrimidines:
Q & A
Basic: What are the common synthetic routes for 5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and how can researchers address reagent availability challenges?
Methodological Answer:
Synthesis typically involves cyclocondensation of triazole precursors with pyrimidine derivatives. For example, cyclization using orthoesters or aldehydes with diethyl azodicarboxylate (DEAD) in DMF is a validated route for triazolopyrimidinones . Challenges arise with toxic reagents like TMDP (tetramethylenediamine piperidine), which requires substitution with safer alternatives (e.g., ethanol/water solvent systems) or institutional approval for controlled reagents like piperidine . Researchers should prioritize solvent optimization and explore green chemistry alternatives to mitigate safety and regulatory issues.
Basic: How can researchers characterize the structural and purity profile of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and methoxymethyl groups). Chemical shifts for analogous triazolopyrimidines are reported in the 7.0–8.5 ppm range for aromatic protons .
- IR spectroscopy : Identification of carbonyl (C=O) stretches near 1700 cm⁻¹ and C-F vibrations (~1100–1200 cm⁻¹) .
- Elemental analysis : Validate empirical formulas with ≤0.4% deviation.
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
Basic: What role does the trifluoromethyl group play in modulating physicochemical properties?
Methodological Answer:
The trifluoromethyl group enhances lipophilicity (log P), metabolic stability, and electron-withdrawing effects. Computational studies show it lowers HOMO-LUMO gaps, influencing reactivity and intermolecular interactions. For example, in energetic materials, trifluoromethyl derivatives exhibit higher heats of formation (HOF), improving detonation velocity . Researchers should calculate log P via software (e.g., ChemAxon) and validate with HPLC to correlate structure with bioavailability or stability.
Advanced: How can computational methods predict detonation properties or bioactivity for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOF using atomization or isodesmic reactions. For energetic materials, HOF correlates with detonation velocity (D) and pressure (P), computed via the Kamlet-Jacobs equations .
- Molecular docking : For drug design, use AutoDock Vina to simulate binding to target proteins (e.g., Plasmodium falciparum enzymes). Focus on substituent interactions—methoxymethyl groups may enhance solubility, while trifluoromethyl groups improve target affinity .
- QSAR models : Train models on triazolopyrimidine derivatives to predict cytotoxicity or enzyme inhibition .
Advanced: How can structural modifications optimize pharmacological activity or material performance?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the methoxymethyl group with alkylamino chains (e.g., dimethylaminoethyl) to enhance bioactivity. For example, N-substituted triazolopyrimidines show improved antimalarial IC₅₀ values .
- Crystallography : Co-crystallize with target enzymes (e.g., Plasmodium falciparum DHODH) to identify binding hotspots. Modify substituents to exploit hydrophobic pockets or hydrogen-bond networks .
- Energetic materials : Introduce nitro groups or bis(trifluoromethyl) substituents to increase oxygen balance and detonation performance .
Advanced: How should researchers resolve contradictions in literature regarding applications (e.g., drug design vs. energetic materials)?
Methodological Answer:
- Comparative studies : Test the compound in dual contexts. For example, evaluate thermal stability (DSC/TGA) for energetic applications and cytotoxicity (MTT assays) for drug candidacy .
- Meta-analysis : Systematically review substituent effects across disciplines. Trifluoromethyl groups may prioritize bioactivity over detonation properties due to metabolic stability vs. energy density trade-offs .
Advanced: What strategies improve synthetic yields while minimizing hazardous intermediates?
Methodological Answer:
- Flow chemistry : Continuous synthesis reduces exposure to unstable intermediates (e.g., nitro derivatives).
- Catalytic methods : Use Pd/C or CuI to accelerate cyclization steps, reducing reaction times and byproducts .
- In situ monitoring : Employ ReactIR or PAT tools to optimize reaction kinetics and detect hazardous intermediates early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
